Propidium monoazide

Descripción

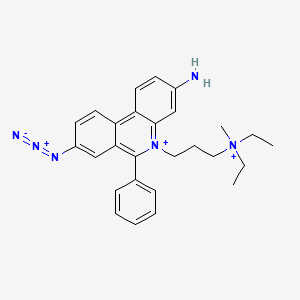

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H32N6+2 |

|---|---|

Peso molecular |

440.6 g/mol |

Nombre IUPAC |

3-(3-amino-8-azido-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium |

InChI |

InChI=1S/C27H31N6/c1-4-33(3,5-2)17-9-16-32-26-18-21(28)12-14-24(26)23-15-13-22(30-31-29)19-25(23)27(32)20-10-7-6-8-11-20/h6-8,10-15,18-19,28H,4-5,9,16-17H2,1-3H3/q+1/p+1 |

Clave InChI |

DXHWIAMGTKXUEA-UHFFFAOYSA-O |

SMILES canónico |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N |

Sinónimos |

propidium monoazide |

Origen del producto |

United States |

Foundational & Exploratory

Propidium Monoazide: A Technical Guide to Viability Assessment

An In-depth Examination of the Core Principles, Methodologies, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction: Propidium monoazide (PMA) is a photoreactive DNA-binding dye that has become an indispensable tool for researchers in microbiology, molecular biology, and drug development.[1][2] Its primary application lies in viability PCR (v-PCR), a technique that allows for the selective detection of viable microorganisms from a mixed population of live and dead cells.[1][2][3] This guide provides a comprehensive overview of PMA, its mechanism of action, detailed experimental protocols, and a summary of quantitative data to facilitate its effective implementation in a research setting.

PMA is a phenanthridinium compound with a photoreactive azide group. This unique chemical structure allows it to selectively penetrate cells with compromised membranes, a hallmark of cell death, while being excluded from viable cells with intact membranes. This selective permeability is the foundation of its utility in distinguishing between live and dead cells. An improved version of PMA, known as PMAxx™, has been developed to offer even greater discrimination between viable and non-viable cells.

Mechanism of Action

The functionality of PMA hinges on a two-step process: selective intercalation and covalent modification of DNA upon photoactivation.

-

Selective Permeation: PMA is a positively charged molecule that cannot cross the intact cell membranes of viable cells. However, in dead or membrane-compromised cells, the dye can freely enter the cytoplasm.

-

DNA Intercalation: Once inside a dead cell, PMA intercalates into double-stranded DNA (dsDNA) with high affinity.

-

Photo-induced Covalent Bonding: The key feature of PMA is its azide group, which is photoreactive. Upon exposure to a strong visible light source, the azide group is converted into a highly reactive nitrene radical. This radical then forms a covalent bond with the DNA molecule to which the PMA is intercalated.

-

Inhibition of PCR Amplification: This covalent modification of DNA has two major consequences that prevent its amplification during PCR. Firstly, the bulky PMA adduct can sterically hinder the binding of DNA polymerase. Secondly, the modification can lead to the precipitation and loss of the DNA during subsequent extraction and purification steps. Consequently, only DNA from viable cells, which remains unmodified by PMA, is available as a template for PCR amplification.

The following diagram illustrates the mechanism of action of this compound:

Caption: Mechanism of this compound (PMA) Action.

Quantitative Data Summary

The efficacy of PMA in differentiating between viable and dead cells has been quantified in numerous studies. The following tables summarize key quantitative data from the literature, primarily focusing on the change in quantification cycle (Cq) values in qPCR assays, which is a measure of the relative amount of amplifiable DNA. An increase in Cq value indicates a decrease in the amount of template DNA.

Table 1: Effect of PMA on Cq Values in Live and Dead Bacterial Cells

| Microorganism | Condition | PMA Concentration | Cq Value (No PMA) | Cq Value (With PMA) | Cq Shift (ΔCq) | Reference |

| E. coli O157:H7 (2 x 10^6 cells/mL) | Dead Cells | 0.1 - 1 µM | ~38.67 (at 0.05 µM) | No amplification (Cq > 45) | > 6.33 | |

| E. coli O157:H7 (2 x 10^7 cells/mL) | Live Cells | 2.5 µM | 30.74 | 35.69 | 4.95 | |

| E. coli O157:H7 (2 x 10^8 cells/mL) | Live Cells | 2.5 µM | 23.28 | 29.34 | 6.06 | |

| Bacteroides fragilis | Viable Cells | 100 µM | Not specified | Slight effect | Not significant | |

| Bacteroides fragilis | Heat-killed Cells | 100 µM | Not specified | Significant increase | Significant | |

| Campylobacter spp. (5 x 10^7 CFU/ml) | Dead Cells | 25, 50, 100 µM | Not specified | Complete inhibition (No Cq) | N/A | |

| Campylobacter spp. (5 x 10^7 CFU/ml) | Viable Cells | 25, 50, 100 µM | Not specified | No significant inhibition | N/A |

Table 2: DNA Yield Reduction in Phytoplankton after PMA Treatment

| Phytoplankton Species | Target Region | Condition | DNA Yield Reduction (%) | Reference |

| Synechocystis sp. | 16S rRNA | Dead Cells | >80.2 | |

| Synechocystis sp. | 16S rRNA | Living Cells | 14.2 | |

| Nitzschia apiculata | 18S rRNA | Dead Cells | >73.5 | |

| Nitzschia apiculata | 18S rRNA | Living Cells | >25 | |

| Cryptomonas ovata | 18S rRNA | Dead Cells | >90 | |

| Cryptomonas ovata | 18S rRNA | Living Cells | >25 | |

| Cyanobacterial species (general) | 16S rRNA | Dead Cells | >90 | |

| Cyanobacterial species (general) | 16S rRNA | Living Cells | <3 |

Note: The effectiveness of PMA can be influenced by factors such as the specific microorganism, cell concentration, and the presence of inhibitors in the sample matrix. Some studies have reported a "hook effect," where very high concentrations of PMA can lead to less effective inhibition of PCR from dead cells.

Experimental Protocols

A standardized protocol for v-PCR using PMA is crucial for obtaining reliable and reproducible results. The following is a generalized methodology based on common practices cited in the literature.

1. Sample Preparation:

-

Prepare cell suspensions of the microorganism of interest.

-

For a "dead cell" control, inactivate a portion of the cells using a method that compromises the cell membrane, such as heat treatment (e.g., 70°C for 15 minutes) or isopropanol treatment.

-

Create a "live cell" control with untreated, viable cells.

-

It is also recommended to prepare mixtures of live and dead cells in known proportions to validate the assay's performance.

2. PMA Treatment:

-

Working Concentration: The optimal PMA concentration needs to be determined empirically for each microbial species and sample type, but typically ranges from 20 µM to 100 µM.

-

Incubation: Add the PMA working solution to the cell suspensions. Incubate the samples in the dark for 5-10 minutes at room temperature with gentle mixing to allow the dye to penetrate the dead cells and intercalate with the DNA. All steps involving PMA before photoactivation should be performed in the dark to prevent premature photoreaction.

3. Photoactivation:

-

Expose the samples to a high-intensity light source for 10-15 minutes. LED-based systems are recommended as they generate minimal heat, which could otherwise affect cell viability. The light source should provide uniform illumination to all samples.

4. DNA Extraction:

-

After photoactivation, extract genomic DNA from all samples (live, dead, and mixed populations, both PMA-treated and untreated) using a standard DNA extraction kit or protocol.

5. Quantitative PCR (qPCR):

-

Perform qPCR using primers specific to the target microorganism.

-

The amount of amplifiable DNA in each sample is determined by the Cq value. A significant increase in the Cq value for PMA-treated dead cells compared to untreated dead cells indicates successful inhibition of amplification from non-viable cells.

The following diagram outlines the experimental workflow for viability PCR using PMA:

Caption: Experimental workflow for Viability PCR (v-PCR) using PMA.

Conclusion

This compound is a powerful tool for the selective detection of viable microorganisms. Its ability to differentiate between live and dead cells based on membrane integrity has significant implications for various fields, including food safety, environmental monitoring, and the assessment of antimicrobial efficacy in drug development. While the methodology requires careful optimization for each specific application, the principles of PMA-based v-PCR are robust and well-established. By following standardized protocols and carefully interpreting the quantitative data, researchers can confidently assess cell viability and gain more accurate insights into their biological systems.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Propidium Monoazide (PMA) for Viable Cell Detection

The accurate differentiation between viable and non-viable cells is a critical challenge in microbiology, drug development, and clinical diagnostics. Traditional culture-based methods are time-consuming and fail to detect viable but non-culturable (VBNC) cells, while standard quantitative PCR (qPCR) cannot distinguish between DNA from live and dead cells.[1][2] Viability PCR (v-PCR), utilizing photoreactive dyes like this compound (PMA), offers a rapid and sensitive solution to this problem.[1][3]

This guide provides a comprehensive overview of the core principles, mechanisms, and applications of PMA and its enhanced successor, PMAxx™, for the selective detection of viable microorganisms.

Core Principle and Mechanism of Action

The fundamental principle of PMA-based viability detection hinges on the integrity of the cell membrane.[2] PMA is a photoreactive, DNA-binding dye that is impermeant to intact cell membranes. Therefore, it selectively penetrates only cells with compromised membranes, which is a key characteristic of non-viable cells.

The mechanism proceeds through the following steps:

-

Selective Penetration : In a mixed population of live and dead cells, PMA enters only the dead cells due to their damaged membranes.

-

DNA Intercalation : Once inside a dead cell, PMA intercalates into double-stranded DNA (dsDNA).

-

Photoreactive Cross-linking : Upon exposure to a high-intensity visible light source, the azide group on the PMA molecule becomes photo-activated. This activation leads to the formation of a stable, covalent bond between the dye and the DNA it is intercalated with.

-

Inhibition of PCR Amplification : This covalent modification renders the DNA from dead cells insoluble and inaccessible to amplification by DNA polymerase during the subsequent qPCR step. As a result, only the DNA from viable, membrane-intact cells is amplified and quantified.

References

An In-depth Technical Guide to Viability PCR using Propidium Monoazide (PMA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of viability PCR (v-PCR), a molecular technique for the selective detection and quantification of viable microorganisms. It focuses on the application of propidium monoaz ide (PMA) and its enhanced successor, PMAxx, powerful tools for distinguishing between live and dead cells in a sample. This is particularly crucial in research, clinical diagnostics, and drug development, where accurate assessment of microbial viability is paramount.

Core Principles of Viability PCR with PMA

Viability PCR is a powerful technology for the sensitive and rapid detection of viable microorganisms.[1] Unlike traditional culture-based methods, which are time-consuming and often cannot detect viable but non-culturable (VBNC) organisms, v-PCR offers a culture-free alternative.[1][2] The core of the technique lies in the use of photoreactive DNA-binding dyes, such as PMA and PMAxx, that are impermeable to the intact cell membranes of live cells.[2][3]

The mechanism relies on the differential permeability of cell membranes:

-

Live Cells: In viable cells, the intact cell membrane prevents the entry of PMA/PMAxx. Therefore, the DNA within these cells remains unmodified and can be amplified by PCR.

-

Dead Cells: In dead or membrane-compromised cells, the damaged cell membrane allows PMA/PMAxx to enter and intercalate into the dsDNA. Upon exposure to intense visible light, the dye forms a covalent bond with the DNA. This modification renders the DNA insoluble and inhibits its amplification during the subsequent PCR step.

This selective modification of DNA from dead cells allows for the specific amplification and quantification of DNA from only the viable cells in a sample.

Mechanism of Action of PMA in v-PCR

The following diagram illustrates the selective action of PMA on viable and non-viable cells.

Caption: Mechanism of PMA-based viability PCR.

Experimental Workflow

The standard workflow for a v-PCR experiment using PMA or PMAxx consists of five main steps: dye addition, incubation, photoactivation, DNA extraction, and quantitative PCR (qPCR).

General v-PCR Workflow

The following diagram outlines the key stages of a typical viability PCR experiment.

Caption: The sequential steps of a viability PCR experiment.

Quantitative Data Summary

The effectiveness of PMA-based v-PCR is often evaluated by the difference in the quantification cycle (Cq) values between live and dead cell populations. A larger ΔCq (Cq of dead cells - Cq of live cells) indicates better discrimination.

| Microorganism | PMA Concentration | ΔCq (Dead - Live) | Reference |

| Escherichia coli | 25 µM (PMAxx) | >10 | |

| Bacillus subtilis | 25 µM (PMA) | ~8 | |

| Bacillus subtilis | 25 µM (PMAxx) | ~12 | |

| Candida albicans | 25 µM | 4.59 | |

| Staphylococcus aureus | 25 µM | 5.48 | |

| Staphylococcus aureus | 10 µM (double treatment) | 17.1 | |

| Lacticaseibacillus paracasei | 50 µM | Not specified, but significant | |

| Pseudomonas aeruginosa | 50 µM | Significant difference observed | |

| Brucella suis | 15 µg/mL | Not specified, but effective |

Note: The efficiency of PMA can be strain-dependent and influenced by the experimental conditions. PMAxx is a newer generation dye designed to be more effective than PMA at eliminating PCR amplification from dead cell DNA, thus providing better discrimination between live and dead bacteria.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting v-PCR experiments. Optimization of parameters such as dye concentration, incubation time, and light exposure is often necessary for specific sample types and microorganisms.

Preparation of Live and Dead Cell Controls

It is highly recommended to perform a control experiment with live and dead cells of the target organism to validate the v-PCR assay.

-

Live Cell Culture: Culture the desired microorganism to the desired growth phase (e.g., mid-logarithmic phase).

-

Dead Cell Preparation:

-

Heat Inactivation: A common method is to heat a portion of the cell culture at a temperature and duration sufficient to kill the cells without extensive lysis (e.g., 70-90°C for 10-20 minutes). The effectiveness of killing should be confirmed by plating on appropriate growth media.

-

Other Methods: Other methods include treatment with isopropanol or hydrogen peroxide.

-

PMA/PMAxx Treatment Protocol

This protocol is a general guideline and may require optimization.

-

Sample Aliquoting: Aliquot the cell suspension (e.g., 400-500 µL) into clear microcentrifuge tubes. Prepare separate tubes for PMA-treated and untreated controls for both live and dead cells.

-

PMA/PMAxx Addition:

-

Work in a dimly lit environment to prevent premature photoactivation.

-

Add PMA or PMAxx to the desired final concentration. Common concentrations range from 10 µM to 100 µM. For a 20 mM stock solution, add 1.25 µL to a 500 µL sample for a final concentration of 50 µM.

-

-

Dark Incubation:

-

Incubate the samples in the dark for 5-10 minutes at room temperature. This allows the dye to penetrate the compromised membranes of dead cells and intercalate with the DNA.

-

Gentle mixing during incubation can improve dye distribution.

-

-

Photoactivation:

-

Expose the samples to a high-intensity light source (e.g., a 650W halogen lamp or a dedicated LED photolysis device like the PMA-Lite™) for a duration of 5-15 minutes. The distance from the light source should be standardized. Opaque or complex samples may require longer exposure times.

-

Place the tubes on ice during photoactivation to prevent overheating.

-

DNA Extraction

Following photoactivation, genomic DNA is extracted from the treated cells.

-

Cell Pelleting: Centrifuge the samples to pellet the cells (e.g., 5,000 x g for 10 minutes).

-

DNA Extraction: Use a suitable commercial DNA extraction kit or a standard protocol for your organism of interest. The choice of DNA extraction method can influence the results.

Quantitative PCR (qPCR)

The final step is to quantify the amount of amplifiable DNA using qPCR.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture using a suitable master mix (e.g., containing EvaGreen® or a probe-based chemistry), primers specific to the target organism, and the extracted DNA template.

-

Thermal Cycling: Perform the qPCR according to a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).

-

Data Analysis:

-

Determine the Cq values for all samples.

-

Calculate the ΔCq between PMA-treated dead cells and PMA-treated live cells to assess the effectiveness of the viability differentiation.

-

The amount of viable cells in a sample can be quantified by comparing the Cq value of the PMA-treated sample to a standard curve generated from known quantities of viable cells.

-

Considerations and Troubleshooting

-

PMA vs. PMAxx: PMAxx is generally more effective than PMA in suppressing the signal from dead cells, leading to better live/dead discrimination.

-

Gram-Negative Bacteria: For some Gram-negative bacteria, a PMA Enhancer can be used to improve the differentiation between live and dead cells.

-

Complex Samples: Samples with high turbidity or opacity, such as soil or fecal samples, may require protocol modifications like sample dilution, higher dye concentrations, and longer light exposure times.

-

False Positives: Incomplete suppression of the signal from dead cells can lead to an overestimation of viable cells. Optimization of the protocol is crucial to minimize this.

-

Hook Effect: At very high concentrations of dead cells or extracellular DNA, an excess of PMA can lead to a paradoxical decrease in Cq values, known as the "hook effect." This can complicate quantitative analysis.

-

VBNC State: v-PCR can detect cells in a viable but non-culturable (VBNC) state, which are missed by traditional plating methods.

Applications in Research and Drug Development

Viability PCR with PMA has a wide range of applications, including:

-

Antimicrobial Efficacy Testing: Assessing the killing efficiency of new antimicrobial drugs and disinfectants.

-

Food and Water Safety: Detecting viable pathogens in food and environmental samples.

-

Probiotic Research: Quantifying viable probiotic bacteria in commercial products.

-

Microbiome Studies: Analyzing the viable members of complex microbial communities.

-

Clinical Diagnostics: Rapid detection of viable pathogens in clinical specimens.

-

Biofilm Analysis: Determining the viability of cells within biofilms.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and implement viability PCR using this compound. By carefully optimizing protocols and understanding the underlying principles, this powerful technique can provide accurate and rapid insights into microbial viability across a broad spectrum of applications.

References

A Technical Guide to Propidium Monoazide (PMA)-qPCR for Microbial Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of Propidium Monoazide (PMA) coupled with quantitative Polymerase Chain Reaction (qPCR). This powerful technique, often referred to as viability PCR (v-PCR), offers a culture-independent method for the selective quantification of viable microorganisms from a mixed population of live and dead cells. Its applications are vast, ranging from assessing the efficacy of antimicrobial agents in drug development to monitoring microbial contaminants in food and environmental samples.

Core Principles of PMA-qPCR

Standard qPCR is a highly sensitive method for detecting and quantifying DNA, but it cannot distinguish between DNA from live and dead cells.[1][2] This limitation can lead to an overestimation of viable microbial populations, a critical issue in contexts where viability is the primary concern.[1][2] PMA-qPCR addresses this challenge by employing a photoreactive DNA-binding dye, this compound (PMA), to selectively inhibit the amplification of DNA from dead or membrane-compromised cells.[3]

The core principle of PMA-qPCR is based on the differential permeability of microbial cell membranes.

-

Intact Membranes (Viable Cells): In viable cells, the cell membrane is intact and impermeable to PMA. The dye is thus excluded from the cell's interior, leaving the DNA unmodified and available for subsequent amplification by qPCR.

-

Compromised Membranes (Dead Cells): In dead or dying cells, the cell membrane is compromised, allowing PMA to enter and intercalate with the DNA.

Upon exposure to a strong visible light source, the azide group of the PMA molecule is converted into a highly reactive nitrene radical. This radical covalently cross-links the PMA to the DNA to which it is bound. This covalent modification renders the DNA insoluble and inhibits the binding of DNA polymerase, thereby preventing its amplification during the qPCR process. Consequently, only DNA from viable cells is amplified, providing a more accurate measure of the living microbial population.

A newer generation dye, PMAxx™, has been developed to be more effective than PMA at eliminating the PCR signal from dead cell DNA, offering improved discrimination between live and dead bacteria.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the fundamental mechanism of PMA action and the typical experimental workflow for PMA-qPCR.

Key Experimental Considerations and Protocols

The success and accuracy of PMA-qPCR are highly dependent on the optimization of several key parameters. It is crucial to tailor these parameters to the specific microbial species and sample matrix being investigated.

PMA Treatment Optimization

-

PMA Concentration: The optimal PMA concentration must be determined empirically. Insufficient PMA may lead to incomplete suppression of the signal from dead cells, while excessive concentrations can be toxic to live cells, leading to an underestimation of the viable population. Concentrations typically range from 20 µM to 100 µM.

-

Incubation Time and Temperature: A dark incubation period allows the PMA to penetrate compromised cells and intercalate with the DNA. This is typically performed for 5 to 15 minutes at room temperature.

-

Photoactivation: The duration and intensity of light exposure are critical for efficient cross-linking. LED-based photoactivation devices are commonly used to provide consistent and uniform illumination. Exposure times generally range from 5 to 15 minutes.

Sample Preparation and DNA Extraction

The choice of DNA extraction method can significantly impact the results. It is important to select a method that efficiently lyses the target microorganisms while effectively removing PCR inhibitors. For complex sample types such as soil, feces, and biofilms, specialized extraction kits or protocols may be necessary.

qPCR Assay Design

-

Target Gene Selection: The selection of a suitable target gene is crucial for the specificity and sensitivity of the assay. Single-copy genes are often preferred for accurate quantification.

-

Amplicon Length: Longer amplicons (up to approximately 400 bp) have been shown to improve the discrimination between live and dead cells, though this can come at the cost of qPCR efficiency.

A generalized experimental protocol is outlined below. Note: This is a template and requires optimization for specific applications.

Table 1: Generalized PMA-qPCR Protocol

| Step | Procedure | Typical Parameters | Notes |

| 1. Sample Preparation | Prepare microbial cell suspensions. Include live and dead cell controls. | - | Dead cell controls can be prepared by heat treatment (e.g., 70-95°C for 10-15 min) or isopropanol treatment. |

| 2. PMA Addition | Add PMA to the cell suspension to the desired final concentration. | 25-100 µM | Perform in the dark to prevent premature photoactivation. |

| 3. Dark Incubation | Incubate the samples in the dark with gentle shaking. | 5-15 min at room temperature | Allows for PMA to enter compromised cells and intercalate with DNA. |

| 4. Photoactivation | Expose samples to a high-intensity light source. | 10-15 min using an LED photolysis device | Ensures covalent cross-linking of PMA to DNA in dead cells. |

| 5. DNA Extraction | Pellet the cells and extract genomic DNA using an appropriate method. | - | The choice of method depends on the microbial species and sample matrix. |

| 6. qPCR | Perform qPCR using primers specific to the target microorganism. | - | Include appropriate controls (no template, live cells with/without PMA, dead cells with/without PMA). |

| 7. Data Analysis | Determine the quantification cycle (Cq) values and calculate the number of viable cells based on a standard curve. | - | The difference in Cq values between PMA-treated and untreated dead cells indicates the effectiveness of the treatment. |

Quantitative Data and Performance

The effectiveness of PMA-qPCR is typically evaluated by comparing the Cq values of treated and untreated samples of live and dead cells. A significant increase in the Cq value for dead cells after PMA treatment indicates successful inhibition of DNA amplification.

Table 2: Example Quantitative Data from PMA-qPCR Studies

| Organism | Treatment for Cell Death | PMA Concentration | Cq Difference (ΔCq) in Dead Cells (PMA-treated vs. untreated) | Reference |

| Legionella | Heat | 100 µM | ~4-5 cycles | |

| Escherichia coli O157:H7 | Heat | 50 µM | >10 cycles | |

| Campylobacter coli | Heat (95°C, 5 min) | Not specified | 9.17 ± 0.51 | |

| Campylobacter coli | H₂O₂ | Not specified | 13.01 ± 1.33 | |

| Lacticaseibacillus paracasei | Heat | 50 µM/L | Significant inhibition of dead cell amplification | |

| Candida albicans & Staphylococcus aureus (biofilm) | Photodynamic inactivation | Optimized | Significant reduction in genome copy number |

Applications in Research and Drug Development

PMA-qPCR has a wide range of applications, including:

-

Antimicrobial Efficacy Testing: Evaluating the bactericidal or fungicidal activity of new drug candidates.

-

Food and Water Safety: Quantifying viable pathogens in food products and water sources.

-

Environmental Microbiology: Assessing the viability of microbial communities in various ecosystems.

-

Probiotic Research: Determining the number of viable probiotic bacteria in commercial products.

-

Clinical Diagnostics: Detecting viable pathogens in clinical specimens.

-

Biofilm Analysis: Quantifying viable cells within complex biofilm structures.

Limitations and Challenges

Despite its advantages, PMA-qPCR is not without its limitations:

-

Incomplete Inhibition: PMA treatment may not completely eliminate the signal from dead cells, potentially leading to false-positive results.

-

Toxicity to Live Cells: High concentrations of PMA can be toxic to some viable cells, causing an underestimation of the live population.

-

Viable but Non-Culturable (VBNC) State: PMA-qPCR can detect cells in a VBNC state, which are viable but cannot be cultured using standard methods. This can be an advantage for understanding the true viable population but may lead to discrepancies with culture-based methods.

-

Matrix Effects: Complex sample matrices can interfere with PMA treatment and qPCR, requiring careful optimization and validation.

-

Species-Dependent Efficacy: The effectiveness of PMA can vary between different microbial species.

Conclusion

PMA-qPCR is a valuable tool for the specific and sensitive quantification of viable microorganisms. By overcoming the primary limitation of conventional qPCR, it provides a more accurate assessment of microbial viability in a wide range of applications. However, careful optimization of the experimental protocol is essential to ensure reliable and reproducible results. As with any technique, a thorough understanding of its principles and limitations is crucial for the accurate interpretation of data. The continuous development of improved dyes and methodologies will further enhance the utility of viability PCR in research, diagnostics, and industrial quality control.

References

exploring the applications of propidium monoazide in research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium monoazide (PMA) is a powerful molecular tool that has revolutionized the study of microbial viability. As a photoreactive DNA-binding dye, PMA selectively penetrates cells with compromised membranes, a key indicator of cell death. Once inside, it intercalates with DNA and, upon photoactivation, forms a covalent bond that inhibits DNA amplification by polymerase chain reaction (PCR). This selective modification of DNA from dead cells enables researchers to distinguish between viable and non-viable organisms in a sample, a critical capability in numerous fields including microbiology, virology, environmental science, and food safety. This guide provides a comprehensive overview of the applications of PMA, detailed experimental protocols, and quantitative data to support its use in research and development. More recently, an enhanced version of PMA, known as PMAxx™, has been developed to offer superior discrimination between live and dead cells.[1][2]

Core Mechanism of Action

PMA's utility is rooted in its differential permeability across cell membranes. In viable cells, an intact cell membrane prevents the entry of the PMA dye. Conversely, in dead or membrane-compromised cells, PMA can freely enter the cytoplasm and access the genomic DNA. The dye possesses a photo-activatable azide group which, when exposed to a specific wavelength of light, forms a highly reactive nitrene radical. This radical covalently cross-links the PMA molecule to the DNA, effectively creating a bulky adduct that sterically hinders the binding of DNA polymerase, thereby preventing amplification during PCR.[3][4][5]

Logical Flow of PMA-Based Viability Assessment

Caption: Logical diagram illustrating the differential treatment of live and dead cells by PMA.

Applications in Research

PMA-based viability testing has a broad range of applications across various scientific disciplines.

-

Microbiology: PMA coupled with quantitative PCR (PMA-qPCR) is widely used to enumerate viable bacteria in complex samples such as soil, water, and clinical specimens. This is particularly valuable for studying the efficacy of antimicrobial treatments and for monitoring pathogens in environmental and food samples.

-

Virology: The integrity of the viral capsid is a prerequisite for infectivity. PMA can be used to assess capsid integrity, as it can penetrate damaged capsids and bind to the viral nucleic acids. This has been successfully applied to various viruses, including SARS-CoV-2, to differentiate between infectious and non-infectious viral particles.

-

Mycology: PMA-qPCR is also effective for discriminating between live and dead fungal cells. This is crucial for assessing the effectiveness of antifungal agents and for studying fungal populations in environmental and clinical settings.

-

Parasitology: The application of PMA extends to parasites, allowing for the assessment of their viability in various samples.

-

Microbiome Studies: In microbiome analysis using next-generation sequencing (NGS), PMA treatment can help to ensure that the sequencing data reflects the viable members of the microbial community by reducing the signal from dead cells and extracellular DNA. This application is often referred to as PMA-seq.

Quantitative Data on PMA and PMAxx™ Efficacy

The effectiveness of PMA and PMAxx™ can be quantified by the shift in the quantification cycle (Cq) in qPCR or by the log reduction of the signal from dead cells.

| Organism/Sample Type | PMA/PMAxx™ | Metric | Value | Reference |

| Bacillus subtilis (heat-killed) | PMAxx™ | ΔCq vs. PMA | >7 | |

| Various Bacteria | PMAxx™ | Improvement in ΔΔCq vs. PMA | 3 to 12 | |

| E. coli (heat-killed) | PMA | ΔCq (PMA - no PMA) | >10 | |

| Toxoplasma gondii oocysts (heat-killed) | PMAxx™ | Signal Reduction (ΔCq) | ~10 | |

| Aspergillus fumigatus (heat-killed) | PMA | Fold Difference in Viability | 100- to 1000-fold | |

| Burkholderia cepacia complex | PMAxx™ | Optimal Concentration | 10 µM | |

| Salmonella | PMAxx™ | Optimal Concentration | 25 µM | |

| Human Feces | PMA | Optimal Concentration | 100 µM | |

| Seawater | PMA | Effective Concentration Range | 2.5–15 µM | |

| Candida albicans & Staphylococcus aureus biofilm | PMA | Optimal Concentration | 25 µM | |

| Lacticaseibacillus paracasei | PMA | Optimal Concentration | 50 µM | |

| Fusarium solani | PMA | Optimal Concentration | 50 µM |

Experimental Protocols

General Experimental Workflow for Viability PCR (v-PCR)

The fundamental workflow for a v-PCR experiment involves several key steps, from sample preparation to data analysis.

Caption: A generalized workflow for performing viability PCR with PMA or PMAxx™.

Detailed Protocol for PMA Treatment of Bacterial Cultures

This protocol provides a general guideline for treating bacterial cultures with PMA. Optimization of dye concentration, incubation times, and light exposure may be necessary for different bacterial species and sample matrices.

Materials:

-

Bacterial culture

-

This compound (PMA) or PMAxx™ stock solution (e.g., 20 mM in water)

-

PMA Enhancer for Gram-Negative Bacteria (optional)

-

Clear microcentrifuge tubes

-

Photoactivation system (e.g., PMA-Lite™ LED Photolysis Device)

-

Centrifuge

-

DNA extraction kit

Procedure:

-

Culture Preparation: Grow bacteria to the desired cell density (e.g., OD600 of ~1.0).

-

Sample Aliquoting: Transfer aliquots of the bacterial culture (e.g., 400 µL) into clear microcentrifuge tubes. For each sample, prepare a PMA-treated and an untreated control. To create a dead cell control, heat-inactivate a separate aliquot of the culture (e.g., 90°C for 5 minutes).

-

(Optional for Gram-negative bacteria): Add PMA Enhancer to a final concentration of 1X and mix.

-

PMA Addition: In a darkened environment, add PMA or PMAxx™ to the designated tubes to a final concentration typically ranging from 25-50 µM. Mix thoroughly.

-

Dark Incubation: Incubate the tubes in the dark at room temperature for 10 minutes with occasional gentle mixing.

-

Photoactivation: Place the tubes in a photoactivation device and expose them to light for approximately 15 minutes. For opaque or complex samples, a longer exposure time may be required.

-

Cell Pelleting: Centrifuge the tubes at a speed sufficient to pellet the cells (e.g., 5,000 x g for 10 minutes).

-

DNA Extraction: Discard the supernatant and extract genomic DNA from the cell pellets using a suitable DNA extraction kit or protocol.

-

qPCR Analysis: Perform qPCR using primers specific to the target organism. Analyze the Cq values to determine the difference in amplification between live and dead cell populations.

Protocol for PMA Treatment of Viral Samples

This protocol is adapted for assessing the integrity of viral capsids.

Materials:

-

Viral sample

-

PMA or PMAxx™ stock solution

-

SDS (Sodium Dodecyl Sulfate) solution (optional)

-

Photoactivation system

-

Viral RNA/DNA extraction kit

Procedure:

-

Sample Preparation: Prepare the viral suspension in a suitable buffer.

-

(Optional): For some viruses, a pre-treatment with a low concentration of a surfactant like SDS can enhance the penetration of PMA into compromised capsids.

-

PMA Addition: In the dark, add PMA or PMAxx™ to the viral suspension to the desired final concentration.

-

Dark Incubation: Incubate in the dark for a specified period (e.g., 10 minutes) at room temperature.

-

Photoactivation: Expose the samples to light for the optimized duration.

-

Nucleic Acid Extraction: Extract the viral RNA or DNA using an appropriate kit.

-

RT-qPCR/qPCR: Perform reverse transcription qPCR (for RNA viruses) or qPCR (for DNA viruses) to quantify the nucleic acid from intact virions.

Data Presentation and Interpretation

The primary output of a PMA-qPCR experiment is the Cq value. The difference in Cq values between PMA-treated and untreated samples (ΔCq) is used to infer the proportion of viable cells.

-

ΔCq = Cq(PMA-treated) - Cq(untreated)

A larger ΔCq value for dead cells indicates more effective inhibition of amplification by PMA. The difference in the ΔCq between live and dead control samples (ΔΔCq) is a measure of the assay's ability to discriminate between the two populations.

-

ΔΔCq = ΔCq(dead cells) - ΔCq(live cells)

Conclusion

This compound and its enhanced successor, PMAxx™, are invaluable tools for researchers and scientists in a multitude of disciplines. By enabling the specific detection and quantification of viable microorganisms, PMA-based methods provide a more accurate understanding of microbial populations, the efficacy of antimicrobial interventions, and the potential risks associated with pathogenic organisms. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of PMA technology in your research endeavors. As with any technique, careful optimization and the use of appropriate controls are paramount to obtaining reliable and reproducible results.

References

Propidium Monoazide (PMA) for Pathogen Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core concepts and methodologies for utilizing Propidium Monoazide (PMA) in conjunction with quantitative PCR (qPCR) for the selective detection of viable pathogens. This approach, commonly known as PMA-qPCR, is a powerful tool for distinguishing between live and dead microorganisms in a sample, a critical consideration in food safety, environmental monitoring, and clinical diagnostics.

The Core Principle: Discriminating Viable from Non-Viable Pathogens

Traditional qPCR methods cannot differentiate between DNA from live and dead cells, potentially leading to an overestimation of viable pathogen loads. PMA addresses this limitation through a mechanism that relies on cell membrane integrity, a key indicator of cell viability.[1][2]

PMA is a high-affinity DNA-binding dye that is impermeable to intact cell membranes.[2][3][4] In a mixed population of live and dead pathogens, PMA selectively penetrates only the membrane-compromised dead cells. Once inside, the dye intercalates into the double-stranded DNA.

A crucial step in the PMA-qPCR workflow is photoactivation. Upon exposure to a strong visible light source (typically around 464 nm), a photosensitive azide group on the PMA molecule is converted into a highly reactive nitrene radical. This radical forms a stable, covalent bond with the DNA to which it is intercalated. This permanent modification of the DNA from dead cells effectively inhibits its amplification during the subsequent PCR step. Consequently, only the DNA from viable cells with intact membranes remains available for amplification and detection.

This selective amplification allows for the quantification of viable pathogens in a sample, providing a more accurate assessment of microbial activity and potential risk. The PMA-qPCR method has been successfully applied to a wide range of microorganisms, including bacteria, yeast, fungi, and viruses.

Experimental Workflow and Signaling Pathway

The logical workflow of the PMA-qPCR method is a sequential process designed to ensure the selective amplification of DNA from viable cells.

Caption: A flowchart illustrating the key steps in the PMA-qPCR experimental workflow.

The underlying mechanism of PMA's action can be visualized as a signaling pathway that leads to the selective inhibition of PCR amplification from non-viable cells.

Caption: The mechanism of PMA action in viable versus non-viable cells.

Quantitative Data Summary

The effectiveness of PMA-qPCR can be assessed through various quantitative parameters. The following tables summarize key data points from the literature.

| Parameter | Organism(s) | Value/Range | Reference |

| Linear Range of Quantification | Campylobacter coli | 1.5 to 8.5 log10 viable cells/mL | |

| Lacticaseibacillus paracasei | 10³ to 10⁸ CFU/mL | ||

| PMA Concentration (Optimal) | General Bacteria | 50 µM | |

| Candida albicans & Staphylococcus aureus | 25 µM | ||

| Porcine Epidemic Diarrhea Virus (PEDV) | 5 µM | ||

| Correlation with Plate Counts (R²) | Campylobacter coli | Highly correlated | |

| Lacticaseibacillus paracasei | 0.994 | ||

| Human Adenovirus & Mengovirus | > 0.92 |

Table 1: Performance Metrics of PMA-qPCR for Pathogen Quantification.

| Condition | Organism | ΔCt (Live vs. Dead with PMA) | Reference |

| Heat Inactivation | Brucella suis | Complete inhibition of dead cell amplification | |

| Isopropanol Inactivation | Various Environmental Isolates | Significant suppression of dead cell amplification | |

| Heat Inactivation | Lacticaseibacillus paracasei | Significant difference in Ct values |

Table 2: Representative Data on the Difference in qPCR Signal (ΔCt) Between Live and PMA-Treated Dead Cells.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for performing a PMA-qPCR experiment. It is crucial to optimize parameters such as PMA concentration and incubation times for specific pathogens and sample matrices.

Materials

-

This compound (PMA) stock solution (e.g., 20 mM in 20% DMSO)

-

Microcentrifuge tubes (light-transparent for photoactivation)

-

Live and dead cell control samples

-

Photoactivation light source (e.g., 650-W halogen lamp or a commercial PMA-Lite™ LED device)

-

DNA extraction kit

-

qPCR master mix, primers, and probes

-

Quantitative PCR instrument

Protocol

-

Sample Preparation:

-

Prepare aliquots of your sample (e.g., 400-500 µL) in clear microcentrifuge tubes.

-

For each sample, prepare a corresponding "no PMA" control to calculate the change in Ct value (ΔCt).

-

It is highly recommended to include positive (live cells) and negative (dead cells) controls. Dead cell controls can be prepared by heat inactivation (e.g., 75°C for 15 minutes or 90°C for 5 minutes).

-

-

PMA Treatment:

-

Working in the dark or under dim light to prevent premature photoactivation, add PMA to the samples to a final concentration that has been optimized for your organism (a good starting point is 50 µM).

-

Vortex the samples briefly.

-

Incubate the tubes in the dark for 5-10 minutes at room temperature, with occasional mixing or on a rocker. This allows the PMA to penetrate the compromised membranes of dead cells and intercalate with their DNA.

-

-

Photoactivation:

-

Expose the samples to a strong visible light source for a duration determined by optimization (e.g., 2-15 minutes). The distance from the light source should be consistent. Commercial photoactivation devices offer standardized conditions.

-

During light exposure, the PMA will covalently bind to the DNA in the dead cells.

-

-

DNA Extraction:

-

After photoactivation, pellet the cells by centrifugation.

-

Proceed with genomic DNA extraction from all samples (PMA-treated and untreated controls) using a suitable commercial kit or standard protocol.

-

-

Quantitative PCR (qPCR):

-

Set up your qPCR reactions using the extracted DNA as a template.

-

Perform qPCR using an appropriate instrument and cycling conditions for your target gene.

-

-

Data Analysis:

-

Compare the Ct values of the PMA-treated samples to the untreated controls. A significant increase in the Ct value for the PMA-treated sample indicates the presence of dead cells.

-

The concentration of viable bacteria can be quantified by generating a standard curve using known concentrations of viable cells.

-

Conclusion

PMA-qPCR is a robust and valuable method for the selective detection and quantification of viable pathogens. By leveraging the principle of membrane integrity, this technique overcomes a major limitation of conventional PCR-based methods. For researchers, scientists, and drug development professionals, mastering this technique can lead to more accurate and meaningful data in a variety of applications, from assessing the efficacy of antimicrobial agents to ensuring the safety of food and water supplies. The successful implementation of PMA-qPCR relies on careful optimization of the experimental protocol for the specific pathogen and sample type under investigation.

References

Methodological & Application

Application Notes and Protocols for Propidium Monoazide (PMA)-qPCR for Viable Bacteria Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of viable bacteria is crucial in various fields, including food safety, environmental monitoring, and clinical diagnostics. Traditional culture-based methods are often time-consuming and may not detect viable but non-culturable (VBNC) cells. While quantitative polymerase chain reaction (qPCR) is a rapid and sensitive method for detecting bacterial DNA, it cannot distinguish between DNA from live and dead cells, potentially leading to an overestimation of viable bacterial populations.[1][2]

Propidium monoazide (PMA)-qPCR is a powerful technique that overcomes this limitation by selectively quantifying DNA from viable bacteria.[1][3] PMA is a DNA-intercalating dye that is excluded from cells with intact membranes. In dead or membrane-compromised cells, PMA enters and binds to the DNA. Upon photoactivation, PMA covalently cross-links to the DNA, preventing its amplification during the qPCR process.[4] This allows for the specific quantification of DNA from viable cells.

These application notes provide a detailed protocol for the use of PMA-qPCR to quantify viable bacteria, guidance on data analysis, and troubleshooting tips.

Principle of PMA-qPCR

The underlying principle of PMA-qPCR lies in the differential permeability of bacterial cell membranes.

-

Viable Bacteria: Cells with intact cell membranes prevent the entry of PMA. Their DNA remains unmodified and can be amplified by qPCR.

-

Non-Viable Bacteria: Cells with compromised membranes allow PMA to enter and intercalate with their DNA. Subsequent light exposure leads to the covalent binding of PMA to the DNA, inhibiting PCR amplification.

This selective process ensures that the resulting qPCR signal originates predominantly from the viable portion of the bacterial population.

Diagram: Mechanism of this compound (PMA) in Viable and Non-Viable Bacteria

Caption: Mechanism of PMA in distinguishing viable from non-viable bacteria for qPCR.

Experimental Protocols

This protocol provides a general framework for PMA-qPCR. Optimization of specific parameters such as PMA concentration, incubation times, and light exposure is recommended for different bacterial species and sample matrices.

Materials

-

Bacterial culture or sample

-

This compound (PMA) stock solution (e.g., 20 mM in water, stored at -20°C in the dark)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Centrifuge and microtubes

-

Photoactivation system (e.g., LED light source)

-

DNA extraction kit

-

qPCR master mix, primers, and probe

-

Real-time PCR instrument

Protocol Steps

-

Sample Preparation:

-

Harvest bacteria by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with PBS and resuspend in a suitable volume.

-

Prepare live and dead cell controls. Dead cells can be generated by heat treatment (e.g., 90°C for 5-15 minutes).

-

-

PMA Treatment:

-

To a 500 µL aliquot of the bacterial suspension, add PMA to a final concentration of 25-50 µM. The optimal concentration may need to be determined empirically.

-

Incubate the samples in the dark for 5-10 minutes at room temperature with gentle mixing to allow PMA to penetrate cells with compromised membranes.

-

-

Photoactivation:

-

Expose the samples to a high-intensity light source (e.g., 60W LED) for 15-20 minutes. Place the tubes on ice during this step to prevent overheating.

-

This step covalently binds the PMA to the DNA of dead cells.

-

-

DNA Extraction:

-

After photoactivation, pellet the cells by centrifugation.

-

Extract genomic DNA from both PMA-treated and untreated samples using a suitable DNA extraction kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers and probes specific to the target bacterium.

-

The qPCR reaction should include DNA from:

-

Live, untreated cells

-

Live, PMA-treated cells

-

Dead, untreated cells

-

Dead, PMA-treated cells

-

Experimental samples (PMA-treated)

-

-

Diagram: PMA-qPCR Experimental Workflow

References

Application Notes and Protocols for Propidium Monoazide (PMA)-Based Virus Viability Testing in Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate determination of viral infectivity in environmental samples, particularly water, is crucial for public health risk assessment and the validation of water treatment and disinfection processes. Standard molecular methods like quantitative polymerase chain reaction (qPCR) are highly sensitive for detecting viral nucleic acids but cannot differentiate between infectious and non-infectious virus particles. This limitation can lead to an overestimation of the actual viral risk. Propidium monoazide (PMA) and its improved successor, PMAxx™, are photoreactive DNA/RNA intercalating dyes that offer a solution to this problem. These dyes selectively penetrate viruses with compromised capsids, which are considered non-infectious. Once inside, the dye intercalates into the viral nucleic acid. Upon exposure to a specific wavelength of light, PMA/PMAxx covalently binds to the nucleic acid, preventing its amplification by qPCR. This method, known as viability-qPCR (v-qPCR), allows for the selective quantification of viruses with intact capsids, providing a better estimate of the potentially infectious viral load in a sample.[1][2][3][4][5]

These application notes provide a detailed overview and protocols for using PMA/PMAxx in conjunction with qPCR for assessing virus viability in water samples.

Principle of the Method

The fundamental principle of PMA-based viability testing lies in the differential permeability of viral capsids.

-

Intact (Infectious) Viruses: Viruses with intact capsids are impermeable to PMA/PMAxx. The dye remains in the surrounding environment and does not interact with the viral genome. Consequently, the nucleic acid from these viruses can be extracted and amplified by qPCR.

-

Damaged (Non-Infectious) Viruses: Viruses with compromised capsids, resulting from disinfection, environmental degradation, or other inactivation processes, allow PMA/PMAxx to enter.

-

Intercalation and Covalent Binding: Inside the damaged virion, PMA/PMAxx intercalates into the viral DNA or RNA.

-

Photoactivation: Upon exposure to a strong visible light source, a photo-inducible azide group on the PMA/PMAxx molecule is converted into a highly reactive nitrene radical. This radical forms a stable, covalent bond with the nucleic acid.

-

Inhibition of Amplification: This covalent modification of the nucleic acid from non-infectious viruses prevents the binding of primers and polymerases, thereby inhibiting its amplification during the qPCR step.

The result is that only nucleic acids from viruses with intact capsids are quantified, providing a more accurate measure of potentially infectious viruses.

Data Presentation

The efficacy of PMA/PMAxx treatment is typically expressed as a log reduction in the qPCR signal from inactivated virus samples compared to untreated inactivated samples. The following tables summarize quantitative data from various studies.

Table 1: Efficacy of PMAxx Treatment on Model Viruses in Buffer Solution

| Virus | Inactivation Method | PMAxx Concentration | Log Reduction of Inactivated Virus Signal | Reference |

| Adenovirus (AdV) | Heat | 100 µM | Effectively Differentiated | |

| Hepatitis A Virus (HAV) | Heat | 100 µM | Effectively Differentiated | |

| Influenza A Virus (IAV) | Heat | 100 µM | Effectively Differentiated | |

| Norovirus GI (NoV GI) | Heat | 100 µM | Effectively Differentiated |

Table 2: Log Reduction of Viral Genomes in Wastewater Samples after PMAxx Treatment

| Virus | Log Reduction Range | Interpretation | Reference |

| Enterovirus (EV) | -0.52 to 1.15 | High degree of potentially infectious virus present. | |

| Norovirus GI (NoV GI) | 0.9 to 1.51 | Presence of viable virus particles. | |

| Norovirus GII (NoV GII) | 0.31 to 1.69 | Presence of viable virus particles. | |

| SARS-CoV-2 | Not Detected after PMAxx | Absence of encapsulated and potentially infectious virus. |

Table 3: Efficacy of PMA-RT-qPCR for Differentiating Infectious and Non-infectious Enteric Viruses

| Virus | Inactivation Method | PMA Treatment Effect | Reference |

| Coxsackievirus | Heat (72°C, 37°C), Hypochlorite | Prevented detection of non-infectious virus. | |

| Poliovirus | Heat (72°C, 37°C), Hypochlorite | Prevented detection of non-infectious virus. | |

| Echovirus | Heat (72°C, 37°C), Hypochlorite | Prevented detection of non-infectious virus. | |

| Norwalk Virus | Heat (37°C) | Did not affect detection. | |

| Enteroviruses | Heat (19°C) | Unable to prevent detection of non-infectious virus. |

Experimental Protocols

The following are generalized protocols for PMA and PMAxx treatment of water samples for virus viability testing. It is crucial to optimize these protocols for specific viruses, water matrices, and inactivation methods.

Protocol 1: General PMA/PMAxx Treatment for Virus Viability in Water Samples

This protocol is a starting point and should be optimized for each specific application.

Materials:

-

This compound (PMA) or PMAxx™ (Biotium, Inc.)

-

Nuclease-free water

-

Microcentrifuge tubes (1.5 mL, amber or covered in foil)

-

Rocker or vortex mixer

-

PMA-Lite™ LED Photolysis Device or a similar light source (460-470 nm)

-

Virus-containing water sample (and appropriate controls)

-

Nucleic acid extraction kit

-

qPCR/RT-qPCR reagents

Procedure:

-

Sample Preparation:

-

Concentrate viruses from the water sample using standard methods (e.g., ultrafiltration, precipitation).

-

Resuspend the viral concentrate in a suitable buffer (e.g., PBS) or use the concentrate directly.

-

Prepare live/infectious and inactivated/non-infectious virus controls. Inactivation can be achieved by heat treatment (e.g., 72°C for 15 minutes) or chlorine treatment.

-

-

PMA/PMAxx Preparation:

-

Prepare a stock solution of PMA or PMAxx (e.g., 1 mg/mL or a higher concentration like 5 mM) in nuclease-free water. Store at -20°C in the dark.

-

-

PMA/PMAxx Incubation (in the dark):

-

In a dark room or using light-blocking tubes, add PMA or PMAxx to the virus sample to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.

-

For a 100 µL sample, add 25 µL of a PMA solution to achieve the desired final concentration.

-

Incubate the samples for 5-10 minutes at room temperature on a rocker to ensure thorough mixing.

-

-

Photoactivation:

-

Place the sample tubes in a photo-activation device (e.g., PMA-Lite™).

-

Expose the samples to a high-intensity LED light source (e.g., 460 nm) for 15 minutes at room temperature. Ensure the tubes are positioned to receive uniform light exposure.

-

-

Nucleic Acid Extraction:

-

Proceed immediately with viral nucleic acid extraction using a commercial kit suitable for your virus type (RNA or DNA) and sample matrix.

-

-

Quantitative PCR (qPCR/RT-qPCR):

-

Perform qPCR or RT-qPCR using established protocols and primers/probes specific to the target virus.

-

Analyze the data to determine the concentration of viral genomes in PMA/PMAxx-treated versus untreated samples.

-

Controls for the Assay:

-

Untreated Live Virus Control: To determine the baseline qPCR signal for infectious viruses.

-

PMA-Treated Live Virus Control: To ensure the PMA treatment does not significantly affect the signal from infectious viruses.

-

Untreated Inactivated Virus Control: To determine the baseline qPCR signal for non-infectious viruses.

-

PMA-Treated Inactivated Virus Control: To measure the reduction in qPCR signal from non-infectious viruses after PMA treatment.

-

No Template Control (NTC): To check for contamination in the qPCR reagents.

Mandatory Visualizations

Diagram 1: Experimental Workflow for PMA-Based Virus Viability Testing

Caption: Workflow of PMA-based viability testing for viruses in water samples.

Diagram 2: Mechanism of PMA Action in Differentiating Infectious and Non-Infectious Viruses

Caption: Mechanism of PMA in selective detection of infectious viruses.

Limitations and Considerations

-

Virus and Inactivation Method Dependency: The effectiveness of PMA-v-qPCR can vary significantly depending on the type of virus and the method of inactivation. For instance, it has been reported to be less effective for viruses inactivated by UV radiation, as UV damage may not compromise capsid integrity sufficiently to allow PMA entry.

-

Sample Matrix Effects: Components in complex water matrices like wastewater can interfere with the PMA reaction or the downstream qPCR analysis. Proper sample preparation and controls are essential.

-

Potential for Overestimation: While PMA-v-qPCR provides a better estimate of infectivity than standard qPCR, it may still overestimate the number of truly infectious viruses. Capsid integrity is a proxy for, but not a direct measure of, infectivity.

-

Optimization is Key: The protocols provided are general guidelines. Optimal PMA/PMAxx concentration, incubation time, and light exposure conditions should be determined empirically for each specific application to ensure reliable results.

-

PMAxx as an Improved Alternative: PMAxx™, a newer formulation of PMA, has been shown to have better performance in some cases, with improved dead cell selectivity.

Conclusion

PMA- and PMAxx-based viability qPCR are powerful tools for the selective detection of potentially infectious viruses in water samples. By distinguishing between viruses with intact and compromised capsids, these methods offer a more accurate assessment of public health risks associated with waterborne viruses compared to conventional qPCR. While the methodology requires careful optimization and consideration of its limitations, it represents a significant advancement in environmental virology and water quality monitoring.

References

- 1. mdpi.com [mdpi.com]

- 2. Use of Capsid Integrity-qPCR for Detecting Viral Capsid Integrity in Wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to detect infectious human enteric viruses in environmental water samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. biotium.com [biotium.com]

Application of Propidium Monoazide (PMA) in Flow Cytometry for Cell Viability Analysis

Application Note & Protocol

Introduction

Accurate assessment of cell viability is critical in many areas of life science research, including drug discovery, toxicology, and microbiology. Flow cytometry is a powerful high-throughput technique for single-cell analysis, and the exclusion of non-viable cells is paramount for obtaining accurate data. Propidium Monoazide (PMA) is a photoreactive DNA-binding dye that offers a robust method for differentiating between live and dead cells. Unlike traditional viability dyes like Propidium Iodide (PI) or 7-AAD, PMA can be covalently cross-linked to DNA in membrane-compromised cells upon photoactivation. This irreversible binding makes PMA particularly suitable for experiments where cells need to be fixed or permeabilized after viability staining, as the dye is not lost during subsequent processing steps.

PMA is a cell membrane-impermeant dye that selectively penetrates cells with compromised membranes, characteristic of dead or dying cells. Once inside, PMA intercalates into the DNA. Subsequent exposure to a strong visible light source activates the azide group on the PMA molecule, leading to the formation of a reactive nitrene radical that covalently binds to the DNA. This permanent modification ensures that the DNA from dead cells is labeled, allowing for their exclusion from analysis. Live cells, with their intact cell membranes, exclude the dye and therefore remain unstained.

This application note provides a detailed protocol for the use of PMA in flow cytometry for cell viability analysis, including guidelines for optimization, data analysis, and troubleshooting.

Principle of PMA Staining for Viability

The mechanism of PMA for cell viability analysis is a two-step process involving selective entry into dead cells followed by photo-induced covalent binding to DNA.

Application Note and Protocol: Propidium Monoazide (PMA) Treatment for Viability Determination of Gram-Negative Bacteria

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in microbiological research, antimicrobial efficacy testing, and quality control where the differentiation of live and dead gram-negative bacteria is critical.

Introduction

Quantitative polymerase chain reaction (qPCR) is a highly sensitive method for detecting and quantifying microbial DNA. However, a significant limitation of standard qPCR is its inability to distinguish between DNA from live, viable cells and DNA from dead cells or free DNA in the environment. This can lead to an overestimation of viable bacterial populations, a critical issue in fields such as food safety, clinical diagnostics, and environmental monitoring.[1][2][3]

Viability PCR (v-PCR), utilizing photoreactive DNA-binding dyes like Propidium Monoazide (PMA), offers a solution to this problem.[2][4] PMA is a high-affinity DNA intercalating dye that is impermeant to intact cell membranes. In a population of bacteria, PMA selectively penetrates only the compromised membranes of dead cells. Upon exposure to a strong visible light source, a photoreactive azido group on the PMA molecule is converted to a highly reactive nitrene radical, which covalently binds to the DNA. This modification prevents the DNA from being amplified in a subsequent qPCR reaction. Consequently, only DNA from viable cells with intact membranes is amplified, allowing for the accurate quantification of the live bacterial population. For gram-negative bacteria, the use of a PMA Enhancer is often recommended to improve the discrimination between live and dead cells by facilitating the entry of PMA into dead cells.

This document provides a detailed protocol for the treatment of gram-negative bacteria with PMA prior to qPCR analysis.

Mechanism of Action and Experimental Workflow

The core principle of PMA-based viability PCR lies in the selective exclusion of DNA from dead bacteria from the qPCR amplification process. The following diagrams illustrate the mechanism of action and the general experimental workflow.

Caption: Mechanism of PMA in Viability PCR.

Caption: Experimental Workflow for PMA-qPCR.

Experimental Protocols

This section provides a detailed methodology for conducting a PMA-qPCR experiment on gram-negative bacteria.

Preparation of Materials and Reagents

-

Bacterial Culture: Actively growing culture of the gram-negative bacterium of interest.

-

PMA Dye: Stock solution (e.g., 20 mM in 20% DMSO). Store at -20°C in the dark.

-

PMA Enhancer for Gram-Negative Bacteria (5X Solution): Recommended for optimal results with gram-negative species.

-

Nuclease-free water

-

Phosphate Buffered Saline (PBS)

-

Reagents for inducing cell death: Isopropanol (70%) or a heat block/water bath.

-

Microcentrifuge tubes: Clear tubes for photoactivation.

-

Photoactivation System: An LED light source with a wavelength of 465-475 nm is recommended for efficient photoactivation.

-

DNA Extraction Kit: A kit suitable for bacterial DNA extraction.

-

qPCR Reagents: qPCR master mix, primers, and probes specific to the target bacterium.

Preparation of Live and Dead Cell Controls

Accurate quantification relies on the inclusion of proper controls. It is essential to prepare a 100% live cell control and a 100% dead cell control.

-

Live Cell Suspension:

-

Harvest bacteria from a fresh culture by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the pellet with sterile PBS and resuspend in PBS to the desired cell concentration.

-

-

Dead Cell Suspension (Heat-killed):

-

Take an aliquot of the live cell suspension.

-

Incubate in a water bath or heat block at a temperature sufficient to kill the bacteria (e.g., boiling for 5 minutes) without completely lysing the cells.

-

Confirm cell death by plating on appropriate growth media and incubating overnight to ensure no growth.

-

-

Dead Cell Suspension (Isopropanol-killed):

-

Mix the bacterial culture with isopropanol to a final concentration of 70% (v/v).

-

Incubate for 10 minutes.

-

Centrifuge at 8000 x g for 10 minutes, remove the supernatant, and resuspend the pellet in PBS.

-

Confirm cell death by plating on appropriate growth media.

-

PMA Treatment Protocol

Perform these steps under dim light to prevent premature photoactivation of the PMA dye.

-

Aliquot 400 µL of each bacterial suspension (live control, dead control, and experimental samples) into clear microcentrifuge tubes.

-

(Optional but Recommended for Gram-Negative Bacteria): Add 100 µL of 5X PMA Enhancer for Gram-Negative Bacteria to each tube for a final concentration of 1X. Mix gently.

-

Add the appropriate volume of PMA stock solution to achieve the desired final concentration. A final concentration of 50-100 µM is commonly used. Mix thoroughly by vortexing.

-

Incubate the tubes in the dark for 10-15 minutes at room temperature with gentle agitation. This allows the PMA to penetrate the dead cells and intercalate with the DNA.

-

Place the tubes in the photoactivation device. Expose the samples to a high-intensity LED light source (465-475 nm) for 15-20 minutes.

-

After photoactivation, the samples can be stored frozen or proceed directly to DNA extraction.

DNA Extraction and qPCR

-

Pellet the cells by centrifugation and remove the supernatant.

-

Extract genomic DNA from all samples (PMA-treated and untreated controls) using a suitable commercial kit according to the manufacturer's instructions.

-

Perform qPCR using primers and probes specific for the target gram-negative bacterium. Include a no-template control for each primer set.

Data Analysis

The effectiveness of the PMA treatment is determined by comparing the cycle threshold (Ct) values of PMA-treated samples to their untreated counterparts. The difference in Ct values (ΔCt) is calculated as:

ΔCt = Ct (PMA-treated dead cells) - Ct (untreated dead cells)

A large ΔCt value indicates successful inhibition of amplification from dead cell DNA. For live cells, the ΔCt should be minimal, indicating that the PMA treatment did not affect the DNA from viable cells.

Quantitative Data Summary

The optimal conditions for PMA treatment can vary depending on the bacterial species, the sample matrix, and the method used to kill the bacteria. The following table summarizes parameters from various studies on gram-negative bacteria.

| Gram-Negative Bacterium | PMA/PMAxx Concentration | Incubation Time (Dark) | Photoactivation Time | Enhancer Used? | Key Finding | Reference |

| Escherichia coli (uropathogenic) | 100 µM (final from 10mM stock) | 15 minutes | 20 minutes | Not specified | PMA efficiency was higher in PBS than in unspun urine, suggesting a matrix effect. | |

| Escherichia coli | 50 µM | 10 minutes | Not specified | Yes | PMA Enhancer improves live/dead discrimination. | |

| Escherichia coli | Not specified | 3 minutes (UV activation) | 3 minutes (UV) | Not specified | UV light at 4.8 × 10³ µJ/cm² for 3 min can effectively activate PMA. | |

| Campylobacter spp. | 25, 50, 100 µM | 10 minutes | 15 minutes | Yes | Two-round PMA treatment completely inhibited qPCR signals from dead cells. | |

| Bacteroides fragilis | 100 µM | Not specified | 10 minutes | Not specified | Optimal conditions for excluding DNA from heat-treated cells in feces and wastewater. | |

| General Gram-Negative | 50 µM | 5 minutes | 15 minutes | Not specified | A commonly used condition for various bacteria. |

Note: It is highly recommended to optimize the PMA concentration and incubation/photoactivation times for your specific bacterial strain and experimental conditions.

Troubleshooting and Considerations

-

Incomplete Inhibition of Dead Cell DNA: If a low ΔCt is observed for dead cells, consider increasing the PMA concentration, optimizing the incubation or photoactivation time, or using the PMA Enhancer. A two-round PMA treatment has also been shown to be effective.

-

Inhibition of Live Cell DNA: If a significant increase in Ct is observed for live cells, the PMA concentration may be too high, or the cell membranes may have been compromised during handling. Ensure gentle processing of live samples.

-

Sample Matrix Effects: Components in complex samples like urine, feces, or soil can interfere with PMA efficiency. Sample dilution or pre-processing steps may be necessary.

-

Viable but Non-culturable (VBNC) Cells: PMA-qPCR can detect VBNC cells, which have intact membranes but do not grow on standard culture media. This is a key advantage over traditional plating methods.

-

Gram-Positive Bacteria: The PMA Enhancer should not be used with gram-positive bacteria as it may adversely affect the DNA from live cells.

By following this detailed protocol and considering the provided data, researchers can effectively implement PMA-qPCR to achieve accurate and reliable quantification of viable gram-negative bacteria in a variety of sample types.

References

- 1. A Novel this compound-Based PCR Assay Can Measure Viable Uropathogenic E. coli In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viability Quantitative PCR Utilizing this compound, Spheroplast Formation, and Campylobacter coli as a Bacterial Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Two-Round Treatment With this compound Completely Inhibits the Detection of Dead Campylobacter spp. Cells by Quantitative PCR [frontiersin.org]

- 4. biotium.com [biotium.com]

Application Notes and Protocols for PMA-seq: Profiling Viable Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propidium monoazide (PMA) sequencing (PMA-seq) is a powerful molecular technique used to selectively analyze the genetic material of viable microorganisms within a mixed population. This method is particularly valuable in fields such as microbiology, environmental science, and drug development, where distinguishing between live and dead cells is crucial for accurate assessments of microbial communities and the efficacy of antimicrobial treatments.[1][2][3]

Principle of PMA-seq

The core principle of PMA-seq lies in the differential permeability of microbial cell membranes. Viable cells with intact membranes actively exclude the PMA dye. In contrast, dead or membrane-compromised cells are unable to prevent the entry of PMA. The subsequent photoactivation step permanently crosslinks the dye to the DNA of these non-viable cells, rendering it inaccessible for downstream enzymatic amplification.

Applications

PMA-seq offers a wide range of applications for researchers and professionals in various fields:

-

Environmental Microbiology: Accurately assessing the viable microbial composition in diverse environments such as soil, water, and biofilms. This is critical for understanding ecosystem function and monitoring microbial responses to environmental changes.

-

Clinical Microbiology and Drug Development: Evaluating the efficacy of antimicrobial agents and disinfectants by selectively quantifying the surviving population of pathogens. This provides a more accurate measure of bactericidal or bacteriostatic activity compared to methods that detect total DNA.

-

Food Safety: Differentiating between live and dead pathogenic bacteria on food products and in production environments to better assess contamination risks.

-

Human Microbiome Research: Studying the composition of viable gut, oral, and skin microbiota to understand their role in health and disease.

Limitations and Considerations

While PMA-seq is a valuable tool, it is essential to be aware of its limitations:

-

Quantitative Accuracy: The efficacy of PMA treatment can be influenced by sample type, microbial community complexity, and initial biomass. In highly complex communities, PMA-seq may not provide a fully quantitative measure of viability for all taxa.

-

PMA Responsiveness: Different microbial species can exhibit varying levels of susceptibility to PMA treatment, which may introduce biases in the final community profile.

-

Standardization: The lack of a universally standardized protocol for PMA treatment across different sample types can lead to variability in results. Factors such as PMA concentration, incubation time, and light intensity need to be optimized for specific applications.

Experimental Protocols

The following protocols provide a general framework for performing PMA-seq. Optimization may be required for specific sample types and research questions.

Protocol 1: PMA Treatment of Microbial Samples

This protocol outlines the steps for treating microbial samples with PMA or PMAxx™ prior to DNA extraction.

Materials:

-

Microbial sample (e.g., bacterial culture, environmental sample)

-

PMAxx™ or PMA dye (20 mM in 20% DMSO)

-

PMA-Lite™ LED Photolysis Device or a similar light source

-

Microcentrifuge tubes

-

Phosphate-buffered saline (PBS)

Procedure:

-

Sample Preparation: Resuspend the microbial cell pellet or sample in PBS. The optimal cell density can vary, but densities around 10⁸ CFU/mL for bacteria and 10⁶ to 10⁷ CFU/mL for yeast have been shown to be effective.

-